molecular formula C11H12N2O B14549334 6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one CAS No. 62140-88-9

6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one

Cat. No.: B14549334
CAS No.: 62140-88-9
M. Wt: 188.23 g/mol
InChI Key: YSZLAMZNJXVBAX-UHFFFAOYSA-N
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Description

6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one is an organic heteropentacyclic compound. It is a monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus via strictosidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired pentacyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one is unique due to its specific pentacyclic structure and its ability to interact with nicotinic receptors. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

CAS No.

62140-88-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C11H12N2O/c14-10-6-8-5-9(13-10)4-7-2-1-3-12-11(7)8/h1-3,8-9H,4-6H2,(H,13,14)

InChI Key

YSZLAMZNJXVBAX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)NC1CC3=C2N=CC=C3

Origin of Product

United States

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